molecular formula C17H19ClN2O4S2 B10867973 Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate

Cat. No.: B10867973
M. Wt: 414.9 g/mol
InChI Key: RTVSMAAWJRSZOJ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiophene ring substituted with a methyl ester, a chlorinated position, and a sulfonyl group linked to a benzylpiperazine moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Sulfonylation: The sulfonyl group is introduced by reacting the chlorinated thiophene with a sulfonyl chloride derivative in the presence of a base like pyridine.

    Piperazine Derivatization: The benzylpiperazine moiety is attached through nucleophilic substitution, where the sulfonyl chloride reacts with 4-benzylpiperazine.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include the availability of starting materials, reaction scalability, and purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the sulfonyl group, reducing it to a thiol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. It is also being investigated for its potential as an antifungal and antiviral agent.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for developing treatments for infections, inflammation, and possibly cancer.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure and reactivity make it suitable for creating high-value products with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate involves its interaction with cellular components. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzylpiperazine moiety can interact with cell membranes, disrupting their structure and leading to cell lysis. Additionally, the compound may inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate
  • Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate
  • Methyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate

Uniqueness

Compared to similar compounds, Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate stands out due to the presence of the benzyl group on the piperazine ring. This benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and increasing its overall biological activity. The combination of the sulfonyl group and the benzylpiperazine moiety provides a unique set of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H19ClN2O4S2

Molecular Weight

414.9 g/mol

IUPAC Name

methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-5-chlorothiophene-2-carboxylate

InChI

InChI=1S/C17H19ClN2O4S2/c1-24-17(21)16-14(11-15(18)25-16)26(22,23)20-9-7-19(8-10-20)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3

InChI Key

RTVSMAAWJRSZOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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